N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-2-28-18-11-7-6-10-16(18)24-20(27)19(26)22-12-13-29-21-23-14-17(25-21)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDZGQGALXQNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactions:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of the 4-phenyl-1H-imidazole-2-thiol. This can be achieved by reacting 4-phenyl-1H-imidazole with thiourea under acidic conditions.
Thioethylation: The imidazole derivative is then reacted with 2-bromoethylamine to introduce the thioethyl group.
Oxalamide Formation: The final step involves the reaction of the thioethyl-imidazole derivative with oxalyl chloride and 2-ethoxyaniline under basic conditions to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibit promising anticancer properties. For instance, derivatives of imidazole have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that certain imidazole derivatives induced apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, suggesting that this compound could similarly influence these pathways .
Antimicrobial Activity
Imidazole-containing compounds have also been recognized for their antimicrobial properties. Research has demonstrated that similar compounds possess activity against dermatophytes, yeasts, and other fungi, as well as gram-positive bacteria. This suggests that this compound may be effective in treating infections caused by these pathogens .
Case Study 1: Antitumor Efficacy
A study conducted on a series of imidazole derivatives indicated that those with structural similarities to this compound exhibited significant antitumor activity in vitro against several cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU). The selectivity index for these compounds suggested a higher tolerance in normal cells compared to tumor cells, indicating a favorable therapeutic window .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of related imidazole derivatives demonstrated their effectiveness against Candida albicans and other pathogenic fungi. The results showed that these compounds inhibited fungal growth significantly at lower concentrations compared to established antifungal agents .
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to these targets, while the oxalamide moiety might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Oxalamides
Structural Analogs with Modified Aromatic Substituents
N1-(2,5-Difluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Key Difference : The N1-substituent is a 2,5-difluorophenyl group instead of 2-ethoxyphenyl .
- This may influence metabolic stability or target affinity.
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)
- Structure : Features a 4-methoxyphenethyl group (N1) and a 2-methoxyphenyl group (N2) .
- Comparison : The methoxy groups enhance hydrophilicity relative to the ethoxy and thioether-imidazole moieties in the target compound. Reported yield (35%) and solid-state stability (white solid) suggest synthetic challenges .
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Substituent Effects on Physicochemical Properties
Observations :
Flavoring Agent Oxalamides
- Safety Profile: Structurally related oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, indicating low toxicity .
Pharmacological Potential
- Enzyme Interactions : Thioether and imidazole motifs in the target compound may confer cytochrome P450 modulation or kinase inhibition activity, as seen in analogs like regorafenib derivatives .
- Gaps in Data : Unlike S336 or food additives, the target compound lacks explicit bioactivity data, highlighting a need for targeted assays.
Biological Activity
N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, identified by its CAS number 897457-46-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound appears to be linked to its structural features, particularly the imidazole and oxalamide moieties. Imidazole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. For instance, studies have indicated that imidazole-based compounds can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion and chronic inflammation .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines.
Case Studies
- Antiproliferative Activity : In a study assessing various phenyl-imidazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the nanomolar range against multiple cancer types, indicating strong antiproliferative properties .
- Mechanistic Insights : The compound has been shown to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .
- In Vivo Studies : Chick chorioallantoic membrane (CAM) assays demonstrated that certain derivatives effectively inhibited angiogenesis and tumor growth with minimal toxicity observed in embryos .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
| Structural Feature | Role in Activity |
|---|---|
| Imidazole Ring | Interaction with IDO and other targets |
| Oxalamide Linkage | Enhances solubility and bioavailability |
| Ethoxy Phenyl Group | Modulates lipophilicity and receptor binding |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, and how can reaction yields be optimized?
- Methodology :
- Coupling Reactions : Use carbodiimide reagents (e.g., DCC) with activators like HOBt to facilitate amide bond formation between the ethoxyphenyl and thioethyl-imidazole moieties .
- Solvent Control : Employ anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates. Temperature should be maintained at 0–5°C during coupling to minimize side reactions .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- Structural Confirmation :
- 1H/13C NMR : Analyze aromatic protons (δ 6.8–7.5 ppm) and oxalamide carbonyl signals (δ 165–170 ppm) to verify connectivity .
- LC-MS (APCI+) : Confirm molecular ion peaks (e.g., [M+H]+) and compare with theoretical m/z values .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time and peak symmetry indicate purity (>98% for pharmacological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer Screening :
- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC50 determination) .
- Antimicrobial Profiling :
- MIC Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Enzyme Inhibition :
- Kinase Inhibition : Measure inhibition of tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?
- Approach :
- Substituent Modification : Synthesize derivatives with varied substituents (e.g., halogenation at the phenyl ring or alkylation of the imidazole) .
- Bioactivity Comparison : Test derivatives against kinase panels (e.g., Janus kinases) to identify critical pharmacophores .
- Example SAR Table :
| Derivative | Modification | IC50 (EGFR Inhibition) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| Parent | None | 0.8 µM | 12.5 |
| Derivative A | 4-Fluoro-phenyl | 0.3 µM | 28.9 |
| Derivative B | Methyl-imidazole | 1.2 µM | 8.7 |
Q. What experimental strategies resolve contradictions in reported bioactivity across studies?
- Reproducibility Protocols :
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to ensure accurate IC50 calculations across labs .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) to identify outliers and validate trends .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Kinetic Studies :
- Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding to target enzymes .
- Computational Tools :
- Molecular Docking : Use AutoDock Vina to model interactions between the oxalamide core and ATP-binding pockets of kinases (e.g., PDB ID: 1M17) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and hydrogen bond occupancy .
Q. What strategies improve metabolic stability for in vivo applications?
- Prodrug Design :
- Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance oral bioavailability .
- Formulation Optimization :
- Use PEGylated liposomes to prolong half-life in plasma .
- Stability Assays :
- Incubate with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .
Q. How are computational tools integrated into derivative design?
- QSAR Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
